An In-Depth Technical Guide to 3-Bromo-9-hexyl-9H-carbazole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Bromo-9-hexyl-9H-carbazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-9-hexyl-9H-carbazole is a functionalized aromatic heterocyclic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. Its carbazole core, a rigid and electron-rich scaffold, provides inherent thermal stability and charge-transporting properties. The strategic placement of a bromine atom at the 3-position and an N-hexyl chain at the 9-position allows for fine-tuning of its electronic characteristics and solubility, making it a versatile building block for a range of advanced applications. This technical guide provides a comprehensive overview of the nomenclature, synthesis, key properties, and applications of 3-Bromo-9-hexyl-9H-carbazole, with a focus on its role in organic electronics and its potential in drug discovery.
Compound Identification and Nomenclature
The unique structure of this molecule is systematically named according to IUPAC conventions, and it is also known by several synonyms in commercial and research contexts.
IUPAC Name
The formal IUPAC name for the compound is 3-bromo-9-hexyl-9H-carbazole [1].
Synonyms and Identifiers
For ease of reference and database searching, a variety of synonyms and identifiers are used:
| Identifier Type | Value |
| CAS Number | 156972-74-6[1] |
| Molecular Formula | C₁₈H₂₀BrN[1] |
| Molecular Weight | 330.27 g/mol [2] |
| Common Synonyms | 9H-Carbazole, 3-bromo-9-hexyl-[1] |
| 3-Bromo-9-n-hexyl-9H-carbazole |
Physicochemical Properties
The physical and chemical properties of 3-Bromo-9-hexyl-9H-carbazole are crucial for its handling, processing, and performance in various applications.
| Property | Value | Source |
| Appearance | White to light yellow powder or crystals | [2][3] |
| Melting Point | 47.0 to 51.0 °C | [2][3] |
| Purity (by GC) | >99.0% | [2] |
| Solubility | Soluble in common organic solvents like DMF, THF, and chloroform. | Inferred from synthesis protocols |
Synthesis of 3-Bromo-9-hexyl-9H-carbazole
The synthesis of 3-Bromo-9-hexyl-9H-carbazole is typically achieved through a two-step process: the regioselective bromination of the carbazole core followed by N-alkylation.
Step 1: Synthesis of 3-Bromo-9H-carbazole
The precursor, 3-Bromo-9H-carbazole, is synthesized via an electrophilic aromatic substitution reaction on the carbazole starting material.
Reaction Scheme:
Figure 1: Synthesis of the 3-Bromo-9H-carbazole precursor.
Detailed Experimental Protocol:
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Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve carbazole (1 equivalent) in dimethylformamide (DMF) at 0°C.
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Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DMF dropwise to the cooled carbazole solution.
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Reaction Progression: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Pour the reaction mixture into distilled water to precipitate the crude product. Filter the precipitate under vacuum and wash thoroughly with distilled water. The crude product can be purified by recrystallization from a suitable solvent such as chloroform to yield pure 3-Bromo-9H-carbazole as white crystals.
Step 2: N-Alkylation to Yield 3-Bromo-9-hexyl-9H-carbazole
The final product is obtained by the N-alkylation of 3-Bromo-9H-carbazole with 1-bromohexane.
Reaction Scheme:
Figure 2: N-Alkylation to form the final product.
Detailed Experimental Protocol:
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Reaction Setup: Dissolve 3-Bromo-9H-carbazole (1 equivalent) in DMF in a suitable reaction flask.
-
Addition of Base: Add powdered potassium hydroxide (KOH) (approximately 4 equivalents) to the solution and stir the mixture for about one hour.
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Addition of Alkylating Agent: Slowly add 1-bromohexane (1.25 equivalents) to the reaction mixture.
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Reaction Progression: Stir the mixture at room temperature for approximately 20 hours.
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Work-up and Purification: Pour the reaction mixture into ice water and extract the product with chloroform. Wash the organic layer with water and dry it over sodium sulfate. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-9-hexyl-9H-carbazole.
Applications in Organic Electronics
The unique molecular structure of 3-Bromo-9-hexyl-9H-carbazole makes it a valuable component in the fabrication of organic electronic devices, particularly organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, carbazole derivatives are widely utilized due to their excellent hole-transporting properties and high triplet energies.
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Host Materials: The high triplet energy of the carbazole core makes its derivatives, including 3-Bromo-9-hexyl-9H-carbazole, suitable as host materials for phosphorescent emitters (PhOLEDs), especially for blue-emitting phosphors. A bipolar host material derived from 3-bromo-9H-carbazole has been shown to possess a high triplet energy of 2.76 eV, which is sufficient to host blue phosphorescent dopants[4]. The bromine atom can further enhance intersystem crossing, which is beneficial in phosphorescent devices. The hexyl chain improves the solubility and processability of the material, facilitating device fabrication.
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Emitters: Functionalized carbazoles can also act as fluorescent emitters. The substitution pattern on the carbazole ring significantly influences the emission color and quantum efficiency.
Organic Photovoltaics (OPVs) and Perovskite Solar Cells
Carbazole-based materials are also employed as hole-transporting materials (HTMs) in OPVs and perovskite solar cells due to their good hole mobility and appropriate energy level alignment with other device components. The ability to functionalize the carbazole core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance. Novel carbazole-based molecules have been successfully used as HTMs in perovskite solar cells, achieving high power conversion efficiencies[5][6]. The presence of the hexyl group in 3-Bromo-9-hexyl-9H-carbazole enhances its solubility, which is advantageous for solution-based processing of solar cells.
Relevance in Drug Discovery and Medicinal Chemistry
The carbazole scaffold is a recognized pharmacophore present in several biologically active natural products and synthetic drugs. Carbazole derivatives have demonstrated a wide range of pharmacological activities.
A Versatile Scaffold for Bioactive Molecules
Carbazole-containing compounds have been reported to exhibit a variety of biological effects, including:
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Anticancer Activity: Many carbazole derivatives have shown potent antiproliferative effects against various cancer cell lines[7][8]. For instance, the natural product ellipticine, which contains a carbazole core, is a known anti-cancer agent[8].
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Antibacterial and Antifungal Properties: The carbazole nucleus is a key component of several antimicrobial agents.
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Anti-inflammatory and Antioxidant Effects: Carbazole derivatives have also been investigated for their potential to mitigate inflammation and oxidative stress.
3-Bromo-9-hexyl-9H-carbazole as a Building Block
3-Bromo-9-hexyl-9H-carbazole serves as an excellent starting material for the synthesis of more complex, biologically active molecules. The bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships. The N-hexyl group can improve the lipophilicity of the resulting compounds, which can be crucial for their pharmacokinetic properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-9-hexyl-9H-carbazole is classified as causing skin irritation and serious eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.
Conclusion
3-Bromo-9-hexyl-9H-carbazole is a strategically functionalized carbazole derivative with significant potential in both materials science and medicinal chemistry. Its well-defined synthesis, coupled with its tunable electronic properties and the proven biological relevance of the carbazole scaffold, makes it a valuable tool for researchers and developers in these fields. Further exploration of its specific photophysical properties and biological activities is warranted to fully unlock its potential in next-generation organic electronics and novel therapeutic agents.
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